(E)-N-(5-(1-cyano-2-(5-(2,5-dichlorophenyl)furan-2-yl)vinyl)-1,3,4-thiadiazol-2-yl)acetamide
Description
BenchChem offers high-quality (E)-N-(5-(1-cyano-2-(5-(2,5-dichlorophenyl)furan-2-yl)vinyl)-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5-(1-cyano-2-(5-(2,5-dichlorophenyl)furan-2-yl)vinyl)-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-[(E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4O2S/c1-9(24)21-17-23-22-16(26-17)10(8-20)6-12-3-5-15(25-12)13-7-11(18)2-4-14(13)19/h2-7H,1H3,(H,21,23,24)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLHLNWUDXABSJ-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NN=C(S1)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(5-(1-cyano-2-(5-(2,5-dichlorophenyl)furan-2-yl)vinyl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article aims to delve into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Structural Characteristics
The structure of the compound can be broken down into several key components:
- Thiadiazole Ring : A heterocyclic compound known for various biological activities including anticancer, antimicrobial, and anti-inflammatory effects.
- Furan and Cyano Groups : These contribute to the compound's reactivity and biological interactions.
Anticancer Activity
Research indicates that derivatives of thiadiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to the one have shown promising results in inhibiting cell growth in cancer lines such as A431 and HT-29. For example, a study highlighted that certain thiadiazole derivatives resulted in apoptosis in A431 cells through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9e | A431 | 0.06 | Induction of apoptosis |
| 9f | HT-29 | 0.12 | Inhibition of VEGFR-2 |
Antimicrobial Activity
Thiadiazole derivatives have also been reported to possess antimicrobial properties. A study demonstrated that certain synthesized compounds exhibited significant antibacterial activity against various strains . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole compounds have been explored extensively. The presence of electron-withdrawing groups on the thiadiazole ring enhances its ability to inhibit inflammatory pathways .
Case Studies
- Thiadiazole Derivatives as Anticancer Agents : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. The results indicated that modifications in the thiadiazole structure could significantly enhance anticancer activity .
- Molecular Docking Studies : Molecular docking studies have shown that these compounds can effectively bind to target proteins involved in cancer progression, such as tubulin and VEGFR-2 .
Synthesis Methods
The synthesis of (E)-N-(5-(1-cyano-2-(5-(2,5-dichlorophenyl)furan-2-yl)vinyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves:
- Condensation Reactions : Utilizing various reagents to form the thiadiazole ring.
- Functionalization Steps : Introducing substituents such as cyano and furan groups through electrophilic aromatic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
